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Executive Summary
(4-Bromophenyl)methanethiol is a pivotal organosulfur compound that serves as a versatile

building block in organic synthesis, particularly within medicinal chemistry and materials

science. Its structure, featuring a brominated phenyl ring and a nucleophilic thiol group, allows

for a diverse range of chemical transformations. This guide provides an in-depth analysis of its

chemical identity, synthesis protocols, reaction mechanisms, and applications. It is intended for

researchers, scientists, and drug development professionals seeking to leverage the unique

properties of this reagent in their work. We will explore not only the "how" but the "why" behind

key experimental procedures, offering field-proven insights to ensure reproducible and efficient

outcomes.

Chemical Identity and Physicochemical Properties
(4-Bromophenyl)methanethiol, also known as 4-bromobenzyl mercaptan, is characterized by

the chemical formula C₇H₇BrS.[1] The molecule consists of a benzyl thiol core where a bromine

atom is substituted at the para (4-position) of the benzene ring. This substitution significantly

influences the electronic properties and reactivity of both the aromatic ring and the thiol group.

// Nodes for the benzene ring C1 [pos="0,1!", label="", peripheries=0]; C2 [pos="-0.866,0.5!",

label="", peripheries=0]; C3 [pos="-0.866,-0.5!", label="", peripheries=0]; C4 [pos="0,-1!",

label="", peripheries=0]; C5 [pos="0.866,-0.5!", label="", peripheries=0]; C6 [pos="0.866,0.5!",

label="", peripheries=0];
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// Nodes for substituents Br [pos="0,-2!", label="Br", shape=none, fontcolor="#34A853",

fontsize=14]; CH2 [pos="1.732,0!", label="CH₂", shape=none, fontcolor="#202124",

fontsize=14]; SH [pos="2.5,0.5!", label="SH", shape=none, fontcolor="#EA4335", fontsize=14];

// Edges for the benzene ring with alternating double bonds C1 -- C2 [dir=none, style=solid,

color="#202124"]; C2 -- C3 [dir=none, style=bold, color="#202124"]; C3 -- C4 [dir=none,

style=solid, color="#202124"]; C4 -- C5 [dir=none, style=bold, color="#202124"]; C5 -- C6

[dir=none, style=solid, color="#202124"]; C6 -- C1 [dir=none, style=bold, color="#202124"];

// Edges for substituents C4 -- Br [dir=none, style=solid, color="#202124"]; C6 -- CH2

[dir=none, style=solid, color="#202124"]; CH2 -- SH [dir=none, style=solid, color="#202124"]; }

Caption: Chemical structure of (4-Bromophenyl)methanethiol.

Table 1: Physicochemical Properties of (4-Bromophenyl)methanethiol

Property Value Source

CAS Number 19552-10-4 [1]

Molecular Formula C₇H₇BrS [1]

Molecular Weight 203.10 g/mol [1]

Appearance White to light yellow solid -

Melting Point 27-31 °C [1]

Boiling Point 195 °C (at 10 torr) [2]

Solubility
Insoluble in water; soluble in

organic solvents
[2]

SMILES SCc1ccc(Br)cc1 [1]

InChI Key
CUCKXDPCCYHFMQ-

UHFFFAOYSA-N
[1]

Synthesis and Mechanistic Insights
The most common and efficient synthesis of (4-Bromophenyl)methanethiol involves the

reaction of a 4-bromobenzyl halide with a sulfur nucleophile. A typical laboratory-scale
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procedure utilizes 4-bromobenzyl bromide and sodium hydrosulfide.

Causality in Experimental Design:

Choice of Starting Material: 4-Bromobenzyl bromide is selected due to the high reactivity of

the benzylic bromide, which is an excellent leaving group, facilitating a rapid Sₙ2 reaction.

Choice of Reagent: Sodium hydrosulfide (NaSH) provides the hydrosulfide anion (SH⁻), a

potent sulfur nucleophile, to displace the bromide. It is often generated in situ or used from a

commercially available source.

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent

like ethanol is typically used. Ethanol is often preferred for its ability to dissolve both the

organic starting material and the inorganic nucleophile, as well as for its lower toxicity and

cost.

Temperature Control: The reaction is typically run at room temperature or with gentle

heating. While the reaction is often exothermic, controlling the temperature prevents

potential side reactions, such as the formation of the corresponding dibenzyl sulfide.

Detailed Experimental Protocol: Synthesis from 4-Bromobenzyl
Bromide

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is

charged with sodium hydrosulfide hydrate (NaSH·xH₂O, 1.2 equivalents) and ethanol (5 mL

per mmol of benzyl bromide).

Dissolution: The mixture is stirred at room temperature until the sodium hydrosulfide is fully

dissolved.

Addition of Substrate: 4-Bromobenzyl bromide (1.0 equivalent), dissolved in a minimal

amount of ethanol, is added dropwise to the stirred solution over 15-20 minutes. The addition

is monitored to maintain a controlled reaction temperature.

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. Progress is

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: The reaction mixture is poured into ice-cold water and acidified with a dilute acid

(e.g., 1 M HCl) to a pH of ~5-6. This protonates the thiolate intermediate to form the thiol and

neutralizes any unreacted NaSH.

Extraction: The aqueous mixture is extracted three times with diethyl ether or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product.

Further purification can be achieved by column chromatography on silica gel if necessary,

though often the product is of sufficient purity for subsequent steps.
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Key Reactions and Synthetic Utility
The utility of (4-bromophenyl)methanethiol in synthesis stems from the distinct reactivity of its

two functional handles: the nucleophilic thiol group and the aryl bromide.
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3.1 Reactions at the Thiol Group
The sulfhydryl (-SH) group is weakly acidic (pKa ~10-11) and readily deprotonated by a base to

form a potent thiolate nucleophile. This anion can participate in a variety of reactions.

S-Alkylation/S-Arylation: The thiolate is an excellent nucleophile for Sₙ2 reactions with alkyl

halides or SₙAr reactions with activated aryl halides to form thioethers (sulfides). This is a

cornerstone reaction for incorporating the 4-bromobenzylthio moiety into larger molecules.

Michael Addition: The thiolate can act as a soft nucleophile in conjugate additions to α,β-

unsaturated carbonyl compounds.

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur upon exposure

to air but is more controllably achieved with mild oxidizing agents like iodine or hydrogen

peroxide.[3] More vigorous oxidation can lead to sulfonic acids.

3.2 Reactions at the Aryl Bromide
The carbon-bromine bond on the aromatic ring is a versatile functional group for carbon-carbon

and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-

coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium

catalyst and a base to form a biaryl structure.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline

derivative.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form

an aryl alkyne.

The ability to perform these cross-coupling reactions makes (4-bromophenyl)methanethiol a

valuable building block for creating complex molecular architectures, as seen in the

development of novel therapeutic agents.[4][5]
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Applications in Medicinal Chemistry and Drug
Development
The 4-bromophenyl moiety is a common feature in pharmacologically active molecules. The

bromine atom can act as a heavy-atom substitute for hydrogen, potentially enhancing binding

affinity through halogen bonding, or serve as a synthetic handle for late-stage functionalization

to explore structure-activity relationships (SAR).[6]

(4-Bromophenyl)methanethiol can be used to introduce the 4-bromobenzylthio group into a

lead compound. This group can modulate the lipophilicity, metabolic stability, and target

engagement of the molecule. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine

have been synthesized and evaluated for their antimicrobial and anticancer activities.[4][7]

While not directly using the methanethiol, this highlights the importance of the 4-bromophenyl

scaffold in bioactive compounds. The ability to form thioether linkages, which are generally

more stable to metabolic cleavage than esters or amides, makes this reagent particularly

attractive.

Rational drug design and computational approaches are increasingly used to predict the ADME

(absorption, distribution, metabolism, and excretion) properties of potential drug candidates,

where scaffolds derived from reagents like (4-bromophenyl)methanethiol are evaluated.[7][8]

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized (4-

Bromophenyl)methanethiol.

Table 2: Key Spectroscopic Data for (4-Bromophenyl)methanethiol
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Technique Key Features and Expected Values

¹H NMR

- Aromatic protons (AA'BB' system): Two

doublets, ~7.2-7.5 ppm. - Methylene protons (-

CH₂-): Singlet, ~3.7 ppm. - Thiol proton (-SH):

Triplet (due to coupling with CH₂), ~1.7 ppm.

Note: The thiol proton signal can be broad and

its chemical shift is concentration and solvent

dependent. It will exchange with D₂O.

¹³C NMR

- Aromatic C-Br: ~121 ppm. - Aromatic C-H:

~130-132 ppm. - Aromatic C-CH₂: ~139 ppm. -

Methylene carbon (-CH₂-): ~28 ppm.

FT-IR (KBr)

- S-H stretch: Weak absorption around 2550-

2600 cm⁻¹. - Aromatic C-H stretch: ~3000-3100

cm⁻¹. - C-S stretch: ~600-800 cm⁻¹.

Mass Spec (EI)

- Molecular Ion (M⁺): Peaks at m/z 202 and 204

in an approximate 1:1 ratio, characteristic of a

single bromine atom. - Major Fragment: Loss of

SH (m/z 169/171).

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The

data presented are typical values.[9][10]

Safety, Handling, and Storage
As a member of the thiol chemical class, (4-Bromophenyl)methanethiol requires careful

handling due to its properties and potential hazards.

Odor: Thiols are notorious for their powerful and unpleasant odors, detectable at extremely

low concentrations (parts per billion).[3][11] The smell itself can cause nausea and

headaches and is considered a statutory nuisance if released into the environment.[12]

Toxicity: Thiols generally exhibit moderate toxicity. Harmful if swallowed, inhaled, or

absorbed through the skin.[13] High concentrations can affect the central nervous system.

[14]
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Handling: All work with (4-Bromophenyl)methanethiol must be conducted in a well-ventilated

chemical fume hood.[15][16] Personal protective equipment (PPE), including safety goggles,

a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

oxidizing agents.[17] The container cap should be sealed with parafilm or Teflon tape to

prevent vapor leakage.[11]

Waste Disposal and Decontamination: All contaminated materials (glassware, syringes,

gloves) should be decontaminated before removal from the fume hood. A bleach solution

(sodium hypochlorite) is effective for oxidizing residual thiol, though the reaction can be slow

and may require soaking for 24 hours.[11] All chemical waste must be disposed of as

hazardous waste according to institutional and local regulations.

Conclusion
(4-Bromophenyl)methanethiol is a high-value synthetic intermediate whose strategic

importance is rooted in its dual functionality. The nucleophilic thiol allows for robust thioether

formation, while the aryl bromide provides a gateway to a vast array of modern cross-coupling

chemistries. This combination makes it an indispensable tool for medicinal chemists

constructing complex molecular libraries and for materials scientists developing novel

functional materials. A thorough understanding of its synthesis, reactivity, and handling, as

outlined in this guide, is paramount for its safe and effective application in advanced research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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